molecular formula C11H12N6O2S B2801792 4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one CAS No. 1251552-08-5

4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one

Cat. No. B2801792
M. Wt: 292.32
InChI Key: SFGIXMSIUAOXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazoles, including the specific compound "4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one," have been extensively studied for their broad range of biological activities. The importance of triazole derivatives stems from their structural variations, which allow for diverse biological activities. Recent research emphasizes the development of new triazole compounds with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This exploration is driven by the need for new drugs to address emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations. The preparation of triazole derivatives highlights the imperative for new, efficient, and sustainable synthesis methods that align with green chemistry principles (Ferreira et al., 2013).

Heterocyclic Compounds and Triazine Scaffolds

Heterocyclic compounds bearing the triazine scaffold, closely related to triazoles, exhibit significant pharmacological activities. Synthetic derivatives of triazine have been prepared and evaluated across a wide spectrum of biological activities, demonstrating their potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The diversity in biological activity makes the triazine nucleus a core moiety for future drug development, suggesting that modifications to the triazine scaffold, such as those seen in triazole derivatives, could yield promising new therapeutic agents (Verma et al., 2019).

Piperazine Derivatives and Their Therapeutic Uses

Piperazine derivatives, which include the specific chemical structure , are key components in a variety of drugs with diverse therapeutic uses. These compounds have been recognized for their roles in treating conditions such as depression, psychosis, anxiety, and more. The flexibility of the piperazine scaffold, combined with slight modifications, can significantly alter the medicinal potential of resultant molecules. This versatility underscores the importance of piperazine derivatives in the rational design of drugs, highlighting their potential in creating new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

properties

IUPAC Name

4-[5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S/c1-7-9(10(19)16-4-2-12-8(18)6-16)14-15-17(7)11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGIXMSIUAOXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one

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